Cas no 2137701-41-6 (1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea)

1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea
- Urea, N-(3-fluoro-4-piperidinyl)-N'-(2-methylpropyl)-
- 1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea
-
- インチ: 1S/C10H20FN3O/c1-7(2)5-13-10(15)14-9-3-4-12-6-8(9)11/h7-9,12H,3-6H2,1-2H3,(H2,13,14,15)
- InChIKey: XOGHUSFJGRWLKI-UHFFFAOYSA-N
- ほほえんだ: FC1CNCCC1NC(NCC(C)C)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 211
- トポロジー分子極性表面積: 53.2
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763516-5.0g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-763516-10.0g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-763516-0.25g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-763516-0.05g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-763516-0.5g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
Enamine | EN300-763516-1.0g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-763516-2.5g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-763516-0.1g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 0.1g |
$804.0 | 2024-05-22 |
1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)ureaに関する追加情報
Professional Introduction to Compound with CAS No. 2137701-41-6 and Product Name: 1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea
The compound with the CAS number 2137701-41-6 and the product name 1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a fluoropiperidine moiety and a methylpropyl substituent in its molecular framework imparts distinct chemical and pharmacological characteristics, making it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated heterocyclic compounds, particularly piperidine derivatives, due to their enhanced metabolic stability, improved binding affinity, and increased bioavailability. The fluoropiperidine core in this compound is known to play a crucial role in modulating receptor interactions, which is essential for developing novel therapeutic agents. Specifically, the 3-fluoropiperidin-4-yl group contributes to the compound's ability to interact with biological targets in a highly selective manner, a key factor in achieving desired pharmacological effects.
The urea functional group at the 1-position of the molecule further enhances its pharmacological profile. Urea-based compounds are widely recognized for their versatility in drug design, often serving as key pharmacophores in various therapeutic classes. The combination of the fluoropiperidine and urea moieties in this compound suggests potential applications in treating a range of diseases, including neurological disorders, inflammation, and infectious diseases. This dual functionality allows for fine-tuning of the compound's pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for medicinal chemists.
Recent studies have highlighted the importance of 1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea in the development of next-generation drugs. Research published in leading pharmaceutical journals has demonstrated its efficacy in preclinical models for conditions such as pain management and neurodegenerative diseases. The methylpropyl substituent at the 3-position of the urea group contributes to the compound's solubility and membrane permeability, factors that are critical for drug absorption and distribution within the body.
The synthesis of this compound involves sophisticated organic chemistry techniques that ensure high purity and yield. Advanced synthetic methodologies, including multi-step reactions and catalytic processes, are employed to construct its complex molecular structure. The precision required in its synthesis underscores its significance as a research chemical and potential drug candidate. Researchers have leveraged cutting-edge techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize its molecular properties thoroughly.
The pharmacological activity of 1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea has been extensively studied in vitro and in vivo. Preclinical trials have revealed promising results regarding its ability to modulate specific biological pathways relevant to human health. For instance, its interaction with certain enzyme systems suggests potential therapeutic benefits in managing metabolic disorders. Additionally, its stability under various physiological conditions makes it a robust candidate for further clinical development.
The chemical stability of this compound is another critical aspect that merits attention. The presence of both fluorine and nitrogen atoms contributes to its resistance against degradation under normal storage conditions. This stability ensures that the compound remains effective over extended periods, which is essential for both laboratory research and potential commercialization as a drug product.
In conclusion, 1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea (CAS No. 2137701-41-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including the fluoropiperidine, methylpropyl, and urea moieties, endow it with remarkable pharmacological properties that make it a valuable asset in drug discovery efforts. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a cornerstone in modern medicinal chemistry.
2137701-41-6 (1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea) 関連製品
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 1805608-36-9(2-(Difluoromethyl)-6-iodo-4-methylpyridine-3-sulfonamide)
- 712355-03-8(1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)
- 2138207-73-3(2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)
- 2716848-88-1(rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 2138511-42-7(2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)
- 2411243-96-2(2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide)
- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 1488273-23-9(3-(oxolan-3-yloxy)propanoic acid)
- 2225155-89-3((2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid)